molecular formula C10H18O3 B1600004 (S)-(+)-2-Methylbutyric anhydride CAS No. 84131-91-9

(S)-(+)-2-Methylbutyric anhydride

Cat. No.: B1600004
CAS No.: 84131-91-9
M. Wt: 186.25 g/mol
InChI Key: WRTPVONNQPWNRH-YUMQZZPRSA-N
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Description

(S)-(+)-2-Methylbutyric anhydride is an organic compound with the molecular formula C10H18O3. It is a chiral anhydride derived from (S)-(+)-2-methylbutyric acid. This compound is used in various chemical synthesis processes due to its reactivity and ability to form esters and amides.

Mechanism of Action

Target of Action

(S)-(+)-2-Methylbutyric anhydride, like most acid anhydrides, is a flexible molecule with a nonplanar structure . The pi system linkage through the central oxygen offers very weak resonance stabilization compared to the dipole-dipole repulsion between the two carbonyl oxygens . The energy barriers to bond rotation between each of the optimal aplanar conformations are quite low . The carbonyl carbon atom of acetic anhydride has electrophilic character, as the leaving group is carboxylate .

Mode of Action

The general mechanism of anhydride reactions involves a nucleophilic attack on the carbonyl, followed by the removal of the leaving group . Once the tetrahedral intermediate is formed, aldehydes and ketones cannot reform the carbonyl .

Biochemical Pathways

It is known that anhydrides are highly reactive to nucleophilic attack and undergo many of the same reactions as acid chlorides . They react with water to form carboxylic acids, with alcohols to form esters, and with amines to form amides .

Pharmacokinetics

It is known that the pharmacokinetics of a compound can be influenced by its chemical structure and properties, such as its solubility, stability, and reactivity .

Result of Action

It is known that the reaction of anhydrides with various nucleophiles can lead to the formation of carboxylic acids, esters, and amides . These products can have various effects depending on their specific structures and properties.

Action Environment

The action environment of this compound can be influenced by various factors, such as temperature, pH, and the presence of other substances . For example, the reactivity of anhydrides can be influenced by the presence of water, which can react with the anhydride to form a carboxylic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-(+)-2-Methylbutyric anhydride can be synthesized through the reaction of (S)-(+)-2-methylbutyric acid with acetic anhydride or other acid anhydrides under controlled conditions. The reaction typically involves heating the mixture to facilitate the formation of the anhydride. The process can be represented by the following equation:

2(S)-(+)-2-Methylbutyric acid+Acetic anhydride(S)-(+)-2-Methylbutyric anhydride+Acetic acid2 \text{(S)-(+)-2-Methylbutyric acid} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} 2(S)-(+)-2-Methylbutyric acid+Acetic anhydride→(S)-(+)-2-Methylbutyric anhydride+Acetic acid

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The use of catalysts and continuous removal of by-products can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-(+)-2-Methylbutyric anhydride undergoes several types of chemical reactions, including:

    Hydrolysis: Reacts with water to form (S)-(+)-2-methylbutyric acid.

    Alcoholysis: Reacts with alcohols to form esters.

    Aminolysis: Reacts with amines to form amides.

Common Reagents and Conditions

    Hydrolysis: Water, often in the presence of a base such as sodium hydroxide.

    Alcoholysis: Alcohols like methanol or ethanol, typically under acidic or basic conditions.

    Aminolysis: Amines such as ammonia or primary amines, often under mild heating.

Major Products Formed

    Hydrolysis: (S)-(+)-2-Methylbutyric acid.

    Alcoholysis: Esters of (S)-(+)-2-Methylbutyric acid.

    Aminolysis: Amides of (S)-(+)-2-Methylbutyric acid.

Scientific Research Applications

(S)-(+)-2-Methylbutyric anhydride is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis for the preparation of esters and amides.

    Biology: In the study of enzyme-catalyzed reactions involving anhydrides.

    Medicine: Potential use in the synthesis of pharmaceutical intermediates.

    Industry: Used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • Acetic anhydride
  • Propionic anhydride
  • Isobutyric anhydride

Uniqueness

(S)-(+)-2-Methylbutyric anhydride is unique due to its chiral nature, which makes it valuable in the synthesis of enantiomerically pure compounds. This property is particularly important in the pharmaceutical industry, where the chirality of a compound can significantly impact its biological activity.

Properties

IUPAC Name

[(2S)-2-methylbutanoyl] (2S)-2-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-5-7(3)9(11)13-10(12)8(4)6-2/h7-8H,5-6H2,1-4H3/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRTPVONNQPWNRH-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)OC(=O)C(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)C(=O)OC(=O)[C@@H](C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40453399
Record name (S)-(+)-2-Methylbutyric anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84131-91-9
Record name (S)-(+)-2-Methylbutyric anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(+)-2-Methylbutyric anhydride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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